molecular formula C16H17ClO3S B2549988 4-Chloro-3-methylphenyl 2,4,6-trimethylbenzene-1-sulfonate CAS No. 893668-65-0

4-Chloro-3-methylphenyl 2,4,6-trimethylbenzene-1-sulfonate

Cat. No.: B2549988
CAS No.: 893668-65-0
M. Wt: 324.82
InChI Key: HQHZROXDCYOZCM-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 2,4,6-trimethylbenzene-1-sulfonate: is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with chloro and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylphenyl 2,4,6-trimethylbenzene-1-sulfonate typically involves the sulfonation of 4-Chloro-3-methylphenol with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include sodium hydroxide and potassium hydroxide.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium at elevated temperatures.

    Oxidation: Potassium permanganate in acidic or neutral medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products:

    Substitution: Formation of 4-Hydroxy-3-methylphenyl 2,4,6-trimethylbenzene-1-sulfonate.

    Oxidation: Formation of 4-Chloro-3-methylbenzoic acid.

    Reduction: Formation of 4-Chloro-3-methylphenyl 2,4,6-trimethylbenzenesulfonic acid.

Scientific Research Applications

Chemistry: 4-Chloro-3-methylphenyl 2,4,6-trimethylbenzene-1-sulfonate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of sulfonate groups on biological systems. It is also used in the development of sulfonate-based drugs and bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, leading to inhibition or activation of their functions. The chloro and methyl groups contribute to the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    4-Chloro-3-methylphenol: Similar structure but lacks the sulfonate group.

    2,4,6-Trimethylbenzenesulfonic acid: Similar sulfonate group but lacks the chloro and methyl substitutions on the benzene ring.

    4-Chloro-2,6-dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate: Similar structure with additional methyl groups.

Uniqueness: 4-Chloro-3-methylphenyl 2,4,6-trimethylbenzene-1-sulfonate is unique due to the combination of chloro, methyl, and sulfonate groups on the benzene ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-chloro-3-methylphenyl) 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3S/c1-10-7-12(3)16(13(4)8-10)21(18,19)20-14-5-6-15(17)11(2)9-14/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHZROXDCYOZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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